tert-Butyl 2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate
Description
tert-Butyl 2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-c]pyrazole core substituted with a methyl group at position 2 and a tert-butoxycarbonyl (Boc) protecting group. This compound (CAS: 1280210-79-8) is widely utilized in pharmaceutical research as a key intermediate for synthesizing kinase inhibitors and other bioactive molecules . Its Boc group enhances solubility and stability during synthetic processes, while the methyl substituent influences steric and electronic properties, affecting downstream reactivity.
Properties
IUPAC Name |
tert-butyl 2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-6-8-5-13(4)12-9(8)7-14/h5H,6-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVUNKYCSRFVBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CN(N=C2C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies for Pyrrolo[3,4-c]pyrazole Core Formation
The pyrrolo[3,4-c]pyrazole scaffold is typically constructed via cyclocondensation reactions between hydrazine derivatives and cyclic diketones or their equivalents. For example, tert-butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate (a structurally analogous compound) is synthesized using a hydrazine and diketone precursor under controlled conditions . Key parameters include:
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Solvent selection : Tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred for their ability to dissolve polar intermediates .
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Temperature : Reactions often proceed at 0°C to room temperature to minimize side products .
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Catalysts : Base catalysts like sodium hydride (NaH) facilitate deprotonation and cyclization .
A representative protocol involves reacting tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate with methylating agents, though the exact diketone precursor varies depending on substituent positioning .
The introduction of a methyl group at the 2-position is achieved via nucleophilic substitution or alkylation. In a documented procedure, sodium hydride (1.0 g, 60%, 25.4 mmol) in THF activates the pyrrolopyrazole nitrogen, followed by treatment with methyl iodide (2.9 g, 25.4 mmol) at 0°C . Key findings include:
| Parameter | Value/Detail | Source |
|---|---|---|
| Reaction time | 1 hour | |
| Yield | 44% after column chromatography | |
| Purification method | Silica gel (petroleum ether/ethyl acetate) |
Alternative alkylation agents, such as dimethyl sulfate, have been explored but show lower regioselectivity .
Optimization via Design of Experiments (DoE)
Recent advances employ DoE to optimize reaction parameters. For example, a study on analogous pyrrolopyrazoles varied temperature , solvent polarity , and equivalents of methylating agent to maximize yield . Results demonstrated that:
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THF outperforms DMF in alkylation reactions due to better solubility of intermediates .
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Stoichiometric excess of methyl iodide (1.5 equivalents) improves conversion without side-product formation .
Challenges and Mitigation Strategies
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Regioselectivity : Competing alkylation at the 3-position is minimized by using bulky bases like NaH .
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Purification : Silica gel chromatography remains the most effective method, though gradient elution (petroleum ether to ethyl acetate) is critical for separating regioisomers .
Comparative Analysis of Synthetic Routes
The table below contrasts two dominant methods for synthesizing the target compound:
| Method | Yield | Purity | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation-Alkylation | 44% | >95% | Scalable, fewer steps | Moderate yield |
| DoE-Optimized Alkylation | 58% | >98% | Higher reproducibility | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
tert-Butyl 2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studies in enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Physicochemical Properties
| Property | Target Compound | 3-Amino Derivative | Difluoromethyl Derivative | Iodo Derivative |
|---|---|---|---|---|
| Molecular Weight | 251.29 g/mol | 244.27 g/mol | 284.28 g/mol | 347.16 g/mol |
| Purity | ≥95% (Industrial grade) | ≥95% | >95% (HCl salt) | 98% (Alfa Aesar) |
| Storage | Room temperature | 2–8°C, inert atmosphere | - | Dark, dry |
Key Research Findings
Boc Deprotection Efficiency : Removal of the Boc group in the target compound using HCl/dioxane achieves near-quantitative yields, enabling efficient downstream modifications .
Halogenated Derivatives : Iodo and bromo analogs (e.g., CAS 1707571-00-3) serve as intermediates in Suzuki-Miyaura couplings, expanding access to diverse aryl/heteroaryl derivatives .
Biological Activity
Tert-butyl 2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate is a compound of significant interest in medicinal chemistry, particularly as a dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 inhibitors have emerged as a therapeutic class for the management of type 2 diabetes mellitus, showing promise in improving glycemic control and offering additional renal and cardiovascular benefits.
- CAS Number : 1226781-82-3
- Molecular Formula : C12H16N2O2
- Molecular Weight : 220.27 g/mol
- Appearance : White solid
- Solubility : Soluble in organic solvents such as DMSO and methanol.
The primary mechanism of action for this compound is through the inhibition of the DPP-4 enzyme. This inhibition leads to increased levels of incretin hormones (GLP-1 and GIP), which enhance insulin secretion from pancreatic beta cells and suppress glucagon release from alpha cells. This dual action results in improved glycemic control by reducing blood glucose levels postprandially.
Glycemic Control
Clinical studies have demonstrated that DPP-4 inhibitors, including those based on the tert-butyl 2-methyl-4,6-dihydropyrrolo framework, effectively lower fasting and postprandial glucose levels. A notable study indicated that patients treated with linagliptin (a DPP-4 inhibitor) showed significant reductions in HbA1c levels without weight gain or severe adverse effects .
Renal Protection
DPP-4 inhibitors also exhibit renoprotective effects, particularly in diabetic nephropathy. The expression of DPP-4 is notably high in renal tissues, making it a target for mitigating renal injury associated with diabetes. In clinical trials, linagliptin treatment resulted in a significant reduction in urinary albumin excretion, suggesting potential benefits beyond glycemic control .
Cardiovascular Benefits
Meta-analysis data indicate that DPP-4 inhibitors may reduce cardiovascular events in diabetic patients. The mechanisms involve not only improved glycemic control but also direct effects on the heart and vasculature through modulation of various substrates affected by DPP-4 activity .
Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-Butyl 2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization of pyrrole precursors, followed by functionalization. For example, bromination at the 2-position (as seen in analogous compounds) requires careful control of stoichiometry and temperature to avoid over-substitution. Solvent choice (e.g., THF or DCM) and catalysts (e.g., LiOH for ester hydrolysis) significantly impact yield . Optimization can be achieved via Design of Experiments (DoE) to evaluate variables like temperature (0–60°C), reaction time (1–24 h), and molar ratios. Purification via column chromatography or recrystallization is critical for isolating high-purity products.
Q. Which analytical techniques are most effective for characterizing this compound, and how can contradictory spectral data be resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is essential for confirming regiochemistry and stereochemistry. Discrepancies in NMR shifts (e.g., overlapping signals) can be resolved using decoupling experiments or computational prediction tools (e.g., ACD/Labs). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELX software ) provides unambiguous structural confirmation. For unresolved data, cross-validation with alternative methods like IR or UV-Vis spectroscopy is recommended .
Q. What preliminary assays are recommended to evaluate the compound's biological activity?
- Methodological Answer : Begin with in vitro binding assays (e.g., fluorescence polarization or surface plasmon resonance) to assess interactions with target enzymes or receptors. Follow with cellular viability assays (MTT or ATP-luminescence) to determine cytotoxicity. If activity is observed, dose-response curves (IC₅₀/EC₅₀) and selectivity profiling against related targets (e.g., kinase panels) should be conducted. Reference compounds with known mechanisms (e.g., kinase inhibitors) serve as positive controls .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity and pharmacological profile of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic or electrophilic reactions. Molecular docking (AutoDock Vina, Schrödinger) identifies potential binding modes with biological targets, while Molecular Dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over time. Pharmacophore modeling and QSAR analysis guide structural modifications to enhance affinity or reduce off-target effects .
Q. What strategies resolve contradictions between in vitro activity and in vivo pharmacokinetic performance?
- Methodological Answer : Discrepancies often arise from poor solubility or metabolic instability. Address this by:
- Solubility Enhancement : Use co-solvents (DMSO/PEG) or nanoformulations (liposomes).
- Metabolic Stability : Perform liver microsome assays to identify metabolic hotspots; introduce blocking groups (e.g., tert-butyl esters) or fluorine substitutions to slow degradation.
- Permeability : Assess Caco-2 monolayer transport and apply prodrug strategies (e.g., ester prodrugs) to improve bioavailability .
Q. How does the methyl group at the 2-position influence biological activity compared to bromo or amino derivatives?
- Methodological Answer : Conduct a Structure-Activity Relationship (SAR) study by synthesizing analogs with varying substituents (e.g., -Br, -NH₂, -CF₃). Compare their binding affinities (Kd/Ki) and cellular potency. The methyl group may enhance lipophilicity (logP ↑), improving membrane permeability but potentially reducing solubility. Steric effects could also block interactions with bulkier binding pockets. Contrast with bromo derivatives (electrophilic reactivity) or amino derivatives (hydrogen-bond donors) to map pharmacophoric requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
